molecular formula C9H18ClNO2 B1621726 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine CAS No. 22963-71-9

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

Cat. No. B1621726
CAS RN: 22963-71-9
M. Wt: 207.7 g/mol
InChI Key: RGXIVJSWGDTZCA-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, also known as 4-Hydroxy-TEMPO or TEMPOL, is a heterocyclic compound . It is a stable aminoxyl radical and is used as a catalyst and chemical oxidant .


Synthesis Analysis

The synthesis of this compound involves the slow oxidation of triacetonamine with an aqueous solution of hydrogen peroxide at room temperature in the presence of salts of tungstic acid . Another conventional synthesis involves the reaction of excess acetone with ammonia in the presence of a Lewis acid at low temperatures to form acetonine as an intermediate which is thereafter hydrolyzed at higher temperatures .


Molecular Structure Analysis

The molecular formula of this compound is C9H17NO2 . Its molecular weight is 171.24 .


Chemical Reactions Analysis

This compound Hydrochloride is a very effective, cell permeable and non-toxic spin trap for the detection of superoxide radical and peroxynitrite .


Physical And Chemical Properties Analysis

This compound has a melting point of 92 °C . Its boiling point is predicted to be 257.5±29.0 °C . The density is predicted to be 1.020±0.06 g/cm3 . It appears as a white to off-white crystalline powder .

Scientific Research Applications

Reactivity and Decomposition

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine has been extensively studied for its unique reactivity and decomposition properties. Studies have demonstrated that it can undergo hydrogen-abstraction followed by coupling reactions, leading to the formation of various chemically significant compounds. This characteristic makes it a valuable compound in the study of free radicals and their reactions (Yoshioka et al., 1971). Additionally, its decomposition into different radicals, particularly under different light and heat conditions, provides insights into the stability and reactivity of nitroxide radicals (Murayama & Yoshioka, 1969).

Chemical Transformations

The compound is known to undergo various chemical transformations, including the Favorsky rearrangement. This reaction is significant in organic chemistry for the conversion of haloketones into corresponding alcohols and acids (Krinitskaya, 1997). Such transformations are critical in synthesizing various organic compounds and intermediates.

Role in Radical Chemistry

This compound plays an important role in the study of radical chemistry. It has been used in the synthesis of stable nitroxyl radicals and in understanding the behavior of these radicals under various conditions (Mikhailov et al., 1976). These studies contribute significantly to our understanding of free radicals, which are crucial in many biological and chemical processes.

Applications in Oxidation Reactions

This compound has been utilized in oxidation reactions, particularly in the synthesis of nitroxide radicals through oxidation processes. The understanding of these reactions is vital for the development of new chemical synthesis methods and for the study of oxidation mechanisms in organic chemistry (Toda et al., 1972).

Mechanism of Action

As a stable aminoxyl radical, 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is used as a catalyst and chemical oxidant .

Safety and Hazards

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause serious eye damage/eye irritation, and specific target organ toxicity with repeated exposure .

Future Directions

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine Hydrochloride is a very effective, cell permeable and non-toxic spin trap for the detection of superoxide radical and peroxynitrite . This suggests potential future directions in the field of superoxide radical and peroxynitrite detection.

properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h12H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXIVJSWGDTZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1O)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369929
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22963-71-9
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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